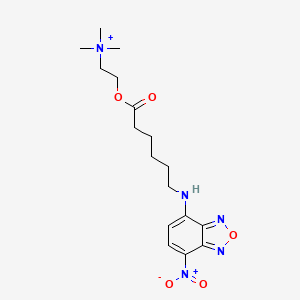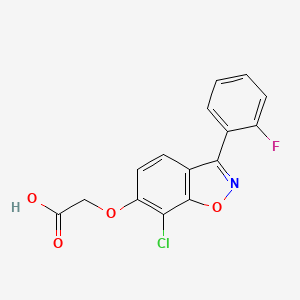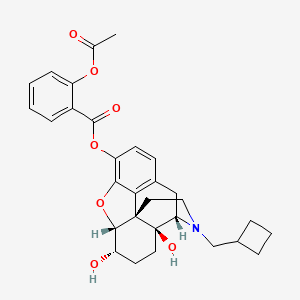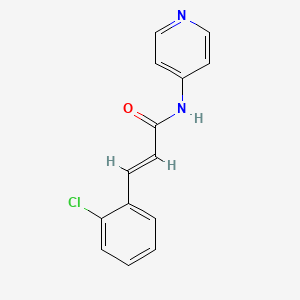
3-(2-chlorophenyl)-N-4-pyridinylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-pyridin-4-yl-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of compounds structurally related to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide has been studied, providing insights into their molecular geometry and interactions. For example, the structure of a similar compound, 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, was analyzed, revealing details about its molecular conformation and crystallization properties (Igonin et al., 1993).
Antifungal Activity
- Some compounds similar to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have demonstrated antifungal properties. For instance, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide showed good antifungal activity against several fungi (Xue Si, 2009).
Biological Screening
- Related compounds have been synthesized and screened for biological activity. For example, 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine was assayed for its activity against bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015).
Redox Behavior
- Research into the redox behavior of similar compounds has been conducted. For example, a study on the reduction of rhenium(III) bromide by tertiary amines and phosphines related to pyridine derivatives provides insights into their redox properties (Glicksman & Walton, 1976).
Chemical Synthesis and Characterization
- The synthesis and characterization of compounds akin to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have been a significant area of research. Studies have detailed the preparation processes and structural analysis of these compounds (Abdelwahab et al., 2017).
Electronic and Non-Linear Optical Properties
- The electronic and non-linear optical properties of related compounds have been investigated, providing valuable insights into their potential applications in materials science (Nazeer et al., 2020).
Eigenschaften
Produktname |
3-(2-chlorophenyl)-N-4-pyridinylacrylamide |
|---|---|
Molekularformel |
C14H11ClN2O |
Molekulargewicht |
258.7 g/mol |
IUPAC-Name |
(E)-3-(2-chlorophenyl)-N-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-4-2-1-3-11(13)5-6-14(18)17-12-7-9-16-10-8-12/h1-10H,(H,16,17,18)/b6-5+ |
InChI-Schlüssel |
ASZXVOGHNNBRPS-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=NC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



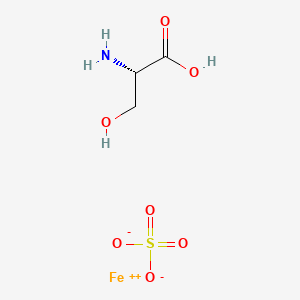
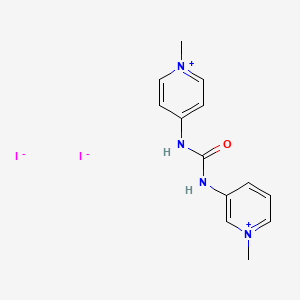
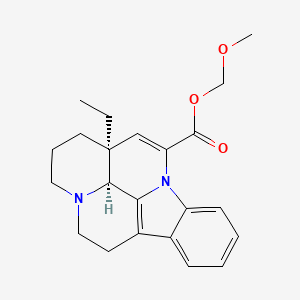
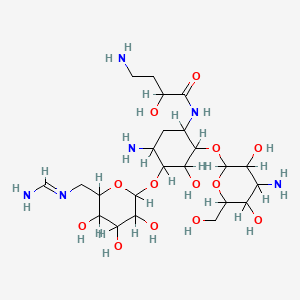
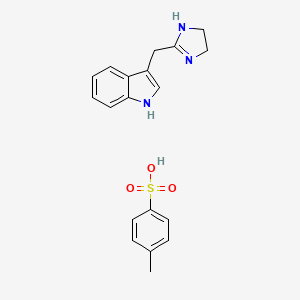

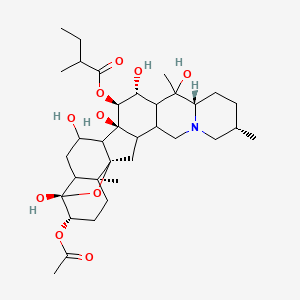
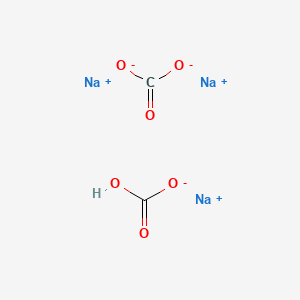
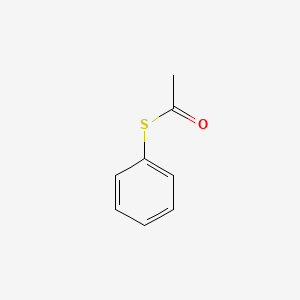
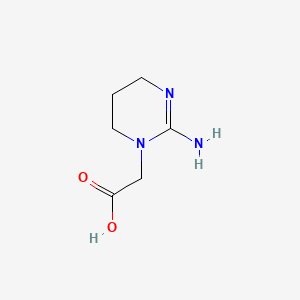
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)
